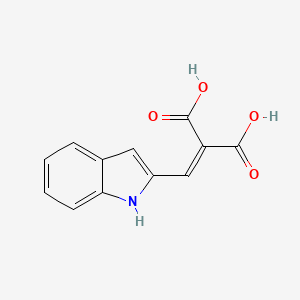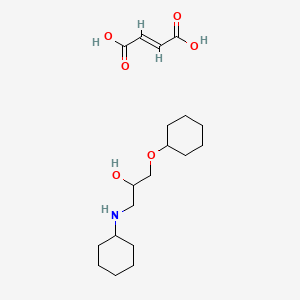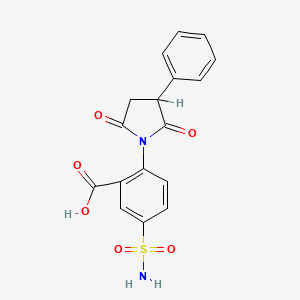
5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with an aminosulfonyl group and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the benzoic acid core: Starting with a substituted benzene, various functional groups can be introduced through electrophilic aromatic substitution.
Introduction of the aminosulfonyl group: This can be achieved through sulfonation followed by amination.
Formation of the pyrrolidinyl group: This step might involve the cyclization of an appropriate precursor to form the pyrrolidinyl ring, followed by its attachment to the benzoic acid core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminosulfonyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinyl ring.
Substitution: Various substitution reactions could occur, especially on the aromatic ring and the aminosulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds with similar aminosulfonyl groups.
Pyrrolidinones: Compounds with similar pyrrolidinyl rings.
Benzoic acids: Compounds with similar benzoic acid cores.
Uniqueness
What sets 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid apart is the combination of these functional groups in a single molecule, which could confer unique chemical and biological properties.
Propiedades
Número CAS |
65116-58-7 |
|---|---|
Fórmula molecular |
C17H14N2O6S |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H14N2O6S/c18-26(24,25)11-6-7-14(13(8-11)17(22)23)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,22,23)(H2,18,24,25) |
Clave InChI |
KVFFUBAIUAEERU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)

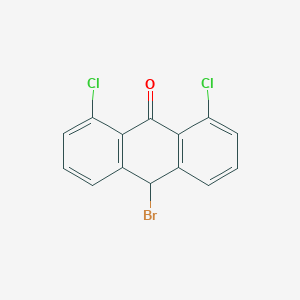

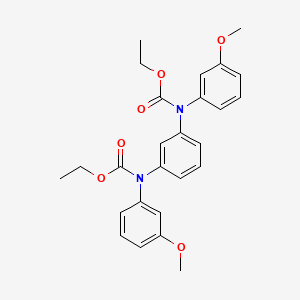
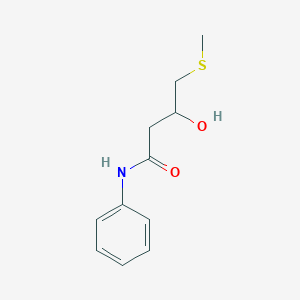
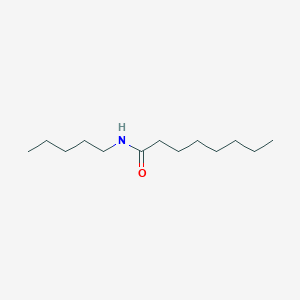
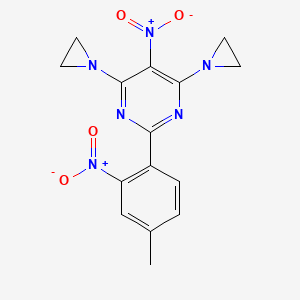
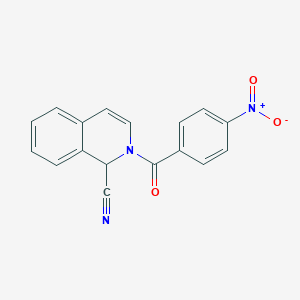

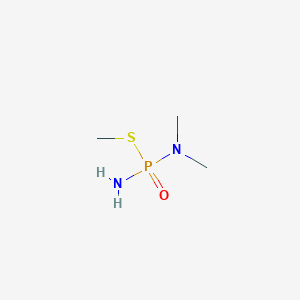
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
